molecular formula C9H8O2 B3029120 Cubane-1-carboxylic Acid CAS No. 53578-15-7

Cubane-1-carboxylic Acid

Cat. No.: B3029120
CAS No.: 53578-15-7
M. Wt: 148.16 g/mol
InChI Key: NVBIDTXRBMYRGD-UHFFFAOYSA-N
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Description

Cubane-1-carboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The cubane system was first synthesized by Philip Eaton and Tom Cole in 1964 . This compound is notable for its unique cubic structure, which imparts significant strain energy and reactivity to the molecule.

Mechanism of Action

Target of Action

Cubane-1-carboxylic Acid, like other cubane derivatives, is a highly symmetric cubic cage structure having carbon atoms at the vertices of a cube

Mode of Action

It’s known that the cubane system is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry .

Biochemical Pathways

Cubane derivatives have been shown to undergo various chemical reactions, including oxidative decarboxylative ether formation (hofer–moest reaction) . This reaction involves the conversion of carboxylic acids to ethers, which could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known that cubane and its derivatives are highly reactive due to the highly strained bonds, which could potentially influence its bioavailability .

Result of Action

The highly strained cubane system is known to be of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . The 90-degree bonding angle of the carbon atoms in cubane means that the bonds are highly strained, which could potentially lead to high reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the electrochemical functionalization of cubane by oxidative decarboxylative ether formation (Hofer–Moest reaction) was demonstrated under mild conditions compatible with the presence of other oxidizable functional groups . The use of flow electrochemical conditions allows straightforward upscaling .

Biochemical Analysis

Biochemical Properties

Cubane-1-carboxylic acid plays a role in various biochemical reactions due to its highly strained structure, which imparts unique reactivity. In biochemical systems, this compound can interact with enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo oxidative decarboxylation reactions, which are catalyzed by specific enzymes. These interactions often involve the formation of reactive intermediates that can further participate in biochemical pathways . The rigid structure of this compound also allows it to act as a scaffold for the development of enzyme inhibitors or activators, influencing various biochemical processes.

Cellular Effects

This compound can affect various types of cells and cellular processes. Its unique structure allows it to interact with cell membranes and intracellular components, potentially influencing cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, its interactions with cellular proteins can impact gene expression, either upregulating or downregulating specific genes, thereby affecting cellular functions and processes.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. The highly strained structure of this compound allows it to form stable complexes with enzymes and proteins, leading to either inhibition or activation of their functions . For example, this compound can inhibit the activity of enzymes involved in oxidative decarboxylation, thereby affecting metabolic pathways. Additionally, its interactions with transcription factors can lead to changes in gene expression, influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and metabolism. At higher doses, it can cause significant changes in enzyme activity, gene expression, and cellular processes . Toxic or adverse effects have been observed at very high doses, including cellular damage and disruption of normal metabolic pathways. These dosage-dependent effects are crucial for understanding the potential therapeutic applications and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can undergo oxidative decarboxylation, leading to the formation of reactive intermediates that participate in further biochemical reactions The presence of this compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic activity

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cell membranes and its localization within different cellular compartments . The distribution of this compound can impact its activity and function, as its presence in specific cellular regions can influence local biochemical processes. Additionally, the accumulation of this compound in certain tissues may have implications for its therapeutic use and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize within certain organelles, such as mitochondria and the endoplasmic reticulum, where it can interact with enzymes and other biomolecules The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments

Preparation Methods

Chemical Reactions Analysis

Cubane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide .

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes. Typical reducing agents include lithium aluminum hydride and sodium borohydride .

Substitution: this compound can undergo substitution reactions, where the carboxylic acid group is replaced by other functional groups. For example, the Hofer-Moest reaction can convert the carboxylic acid to alkoxy cubanes under flow conditions .

Major Products: The major products formed from these reactions include various substituted cubanes, such as alkoxy cubanes, iodocubanes, and nitrocubanes .

Scientific Research Applications

Cubane-1-carboxylic acid has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a scaffold for the synthesis of complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel materials .

Biology: In biology, cubane derivatives are investigated for their potential as bioisosteres for benzene rings. This can lead to the development of new drugs with improved pharmacokinetic properties .

Medicine: In medicine, this compound and its derivatives are explored for their potential as high-energy materials and explosives.

Industry: In industry, this compound is used in the production of high-performance polymers and materials. Its rigid structure imparts desirable mechanical properties to these materials .

Comparison with Similar Compounds

Cubane-1-carboxylic acid can be compared with other similar compounds, such as:

Bicyclo[1.1.1]pentane: Bicyclo[1.1.1]pentane is another highly strained hydrocarbon with a similar cubic structure. it has a different arrangement of carbon atoms and exhibits different reactivity and properties .

Bicyclo[2.2.2]octane: Bicyclo[2.2.2]octane is a less strained hydrocarbon with a more flexible structure. It is less reactive compared to cubane and its derivatives .

Dodecahedrane: Dodecahedrane is another platonic hydrocarbon with a highly symmetric structure. It shares some properties with cubane but has a different arrangement of carbon atoms and bonds .

This compound is unique due to its high strain energy, reactivity, and potential applications in various fields. Its cubic structure sets it apart from other hydrocarbons and makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

cubane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-8(11)9-5-2-1-3(5)7(9)4(1)6(2)9/h1-7H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBIDTXRBMYRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1C5C2C3C45C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451172
Record name carboxycubane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53578-15-7
Record name Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53578-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name carboxycubane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cubane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

Cubanecarboxylic acid (53578-15-7) (33) is obtained from (32) by the method of Eaton and Cole, by refluxing the ketal in 25% aqueous KOH overnight. Extraction with methylene chloride, drying over magnesium sulfate, stripping the solvent, and recrystallization from pentane yields (33), mp 154°-155° C.; λmax (CCl4) 5.91μ; proton NMR (CCl4, ppm τ): -2.2(1H, s) , and 5.6-6.2(7H, m).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cubane-1-carboxylic Acid
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Cubane-1-carboxylic Acid
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Reactant of Route 5
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Reactant of Route 6
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